2-Hydroxy-4-nitrobenzaldehyde
Overview
Description
2-Hydroxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is characterized by the presence of both hydroxyl and nitro functional groups attached to a benzaldehyde core. This compound is known for its yellow crystalline appearance and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
It has been used in the formation of acylhydrazone , suggesting that it may interact with proteins or enzymes involved in this process.
Mode of Action
2-Hydroxy-4-nitrobenzaldehyde is involved in the formation of acylhydrazone . The compound acts as a nucleophilic catalyst in this reaction, facilitating the formation of the hydrazone bond . The reaction proceeds with third-order kinetics, with the aldehyde showing a partial order of two .
Biochemical Pathways
Its role in acylhydrazone formation suggests it may influence pathways involving this reaction .
Pharmacokinetics
Its solubility in various solvents such as chloroform, dichloromethane, and methanol may influence its bioavailability.
Result of Action
Its role in acylhydrazone formation suggests it may influence the structure and function of molecules involved in this reaction .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that benzaldehydes can disrupt cellular antioxidation , which suggests that 2-Hydroxy-4-nitrobenzaldehyde may interact with enzymes, proteins, and other biomolecules involved in antioxidation processes.
Cellular Effects
Benzaldehydes have been shown to disrupt cellular antioxidation , which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzaldehydes can disrupt cellular antioxidation , suggesting that this compound may exert its effects at the molecular level through interactions with biomolecules involved in antioxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-4-nitrobenzaldehyde can be synthesized through the nitration of salicylaldehyde. The process involves the reaction of salicylaldehyde with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective nitration at the para position relative to the hydroxyl group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in substitution reactions, such as forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon are used in hydrogenation reactions.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: 2-Hydroxy-4-nitrobenzoic acid.
Reduction: 2-Hydroxy-4-aminobenzaldehyde.
Substitution: Various esters and ethers depending on the substituents used.
Scientific Research Applications
2-Hydroxy-4-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Comparison with Similar Compounds
2-Hydroxy-5-nitrobenzaldehyde: Similar structure but with the nitro group at the meta position.
4-Hydroxy-3-nitrobenzaldehyde: The hydroxyl and nitro groups are positioned differently on the benzaldehyde ring.
2-Hydroxy-3-nitrobenzaldehyde: The nitro group is ortho to the hydroxyl group.
Uniqueness: 2-Hydroxy-4-nitrobenzaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct reactivity patterns and makes it suitable for selective chemical transformations. Its ability to undergo both nucleophilic and electrophilic reactions enhances its utility in synthetic chemistry .
Properties
IUPAC Name |
2-hydroxy-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPXULKSZZACU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179349 | |
Record name | 4-Nitrosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2460-58-4 | |
Record name | 2-Hydroxy-4-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2460-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrosalicylaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2460-58-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitrosalicylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80179349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrosalicylaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROSALICYLALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94S8EF8NEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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